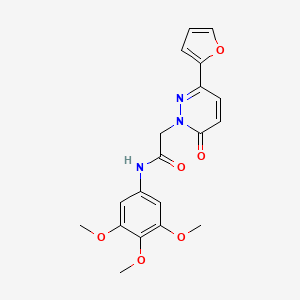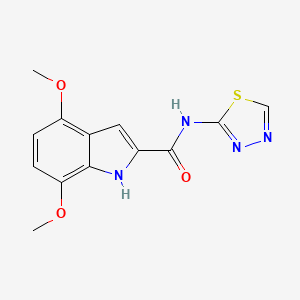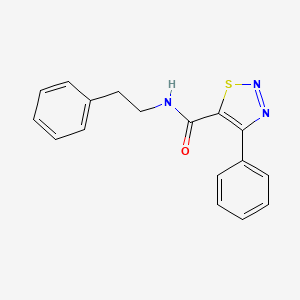![molecular formula C16H21Cl2N3O4S B11003805 N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide](/img/structure/B11003805.png)
N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxidotetrahydrothiophenyl group, and a valinamide moiety. Its molecular formula is C17H16Cl2N2O3S, and it has a molecular weight of approximately 399.29 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the dichloro groups. This can be achieved using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The next step involves the formation of the thiophene ring, followed by oxidation to introduce the dioxidotetrahydro group. This can be done using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with Valinamide: The final step involves coupling the dichlorophenyl and dioxidotetrahydrothiophenyl intermediates with valinamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of mono-chlorinated or dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Mono-chlorinated or dechlorinated derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the dioxidotetrahydrothiophenyl group may participate in redox reactions. The valinamide moiety could enhance the compound’s stability and solubility.
相似化合物的比较
Similar Compounds
N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide: This compound shares the dioxidotetrahydrothiophenyl group but has a different aromatic substituent.
3-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)acrylamide: Similar in structure but contains an acrylamide moiety instead of valinamide.
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxyphenyl)benzamide: Contains a methoxyphenyl group instead of the dichlorophenyl group.
Uniqueness
N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is unique due to the presence of both the dichlorophenyl and valinamide groups, which may confer distinct chemical and biological properties
属性
分子式 |
C16H21Cl2N3O4S |
|---|---|
分子量 |
422.3 g/mol |
IUPAC 名称 |
(2S)-N-(3,4-dichlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C16H21Cl2N3O4S/c1-9(2)14(15(22)19-10-3-4-12(17)13(18)7-10)21-16(23)20-11-5-6-26(24,25)8-11/h3-4,7,9,11,14H,5-6,8H2,1-2H3,(H,19,22)(H2,20,21,23)/t11?,14-/m0/s1 |
InChI 键 |
WDTJWBDRUMOLPU-IAXJKZSUSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
规范 SMILES |
CC(C)C(C(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11003728.png)
![4-hydroxy-6-methoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11003733.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11003743.png)
![N-cyclopentyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11003747.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11003751.png)

![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B11003770.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide](/img/structure/B11003784.png)
![N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B11003793.png)
![4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B11003794.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B11003798.png)

